Ethyl bicyclo[1.1.0]butane-1-carboxylate
Overview
Description
Ethyl bicyclo[1.1.0]butane-1-carboxylate is a unique and highly strained carbocyclic compound. It belongs to the family of bicyclo[1.1.0]butanes, which are known for their small size and high strain energy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl bicyclo[1.1.0]butane-1-carboxylate typically involves the treatment of ethyl 3-bromocyclobutane-1-carboxylate with sodium triphenylmethylide . This reaction results in the formation of the ester-substituted bicyclo[1.1.0]butane. Another method involves the use of alkynes and ethyl diazoacetate in the presence of a hemeprotein variant (P411-E10V78FS438A) to facilitate the construction of the bicyclo[1.1.0]butane core .
Industrial Production Methods
Industrial production methods for ethyl bicyclo[11Most production methods are still in the research and development phase, focusing on optimizing yields and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl bicyclo[1.1.0]butane-1-carboxylate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of less strained carbocyclic compounds.
Substitution: The compound can undergo substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions vary widely. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Ethyl bicyclo[1.1.0]butane-1-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules due to its high strain energy and reactivity.
Medicinal Chemistry: The compound is explored for its potential as a bioisostere in drug design, offering unique structural features that can enhance the biological activity of pharmaceuticals.
Chemical Biology: It is used in bioconjugation processes, where its strained ring system can facilitate the formation of covalent bonds with biological molecules.
Mechanism of Action
The mechanism of action of ethyl bicyclo[1.1.0]butane-1-carboxylate is primarily based on its high strain energy, which makes it highly reactive. This reactivity allows it to participate in “strain-release” reactions, where the release of strain energy drives the formation of new bonds and products . The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.0]butane: The parent compound without the ester group, known for its high strain energy and reactivity.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, exhibiting similar strain-release reactivity.
Bicyclo[1.1.1]pentane: A related compound with a slightly larger ring system, also used in strain-release chemistry.
Uniqueness
Ethyl bicyclo[11The presence of the ester group allows for additional functionalization and modification, making it a valuable building block in organic synthesis and drug discovery .
Biological Activity
Ethyl bicyclo[1.1.0]butane-1-carboxylate is a unique compound characterized by its high strain energy and potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and implications for drug design, supported by relevant data tables and case studies.
Overview of this compound
This compound (CHO) is derived from bicyclobutane, a highly strained bicyclic compound. Its structure includes two fused cyclopropane rings, contributing to its notable reactivity and potential as a bioisostere in drug design . The compound's high strain energy (estimated at 63.9 kcal/mol) makes it an interesting candidate for various chemical transformations and biological applications .
Synthesis
The synthesis of this compound typically involves the treatment of ethyl 3-bromocyclobutane-1-carboxylate with sodium triphenylmethylide, followed by various reactions to introduce functional groups or modify the compound further .
Key Synthetic Route:
- Starting Material: Ethyl 3-bromocyclobutane-1-carboxylate
- Reagent: Sodium triphenylmethylide
- Conditions: Varies based on desired product modifications
The biological activity of this compound is largely attributed to its high strain energy, which facilitates participation in "strain-release" reactions. This property allows the compound to engage in various chemical reactions that can lead to the formation of new bonds with biological molecules, potentially enhancing its pharmacological properties .
Medicinal Chemistry Applications
This compound has been explored for its potential as a bioisostere in drug design, where it can replace more traditional functional groups to improve the efficacy and selectivity of pharmaceutical compounds . Its unique structure can enhance binding interactions with biological targets, leading to improved therapeutic outcomes.
Case Studies and Research Findings
Several studies highlight the biological implications of this compound:
- Study on Radical Cations: Research demonstrated that bicyclo[1.1.0]butanes can undergo single-electron oxidation to form radical cations, which participate in regio- and diastereoselective cycloaddition reactions with alkenes, showcasing their synthetic utility in creating complex molecules with potential biological activity .
- Synthesis of Functionalized Derivatives: A study by Fox et al. illustrated the synthesis of densely functionalized enantiomerically-enriched cyclobutanes from this compound through organocuprate additions, indicating its versatility in generating biologically relevant compounds .
Data Table: Biological Activity Summary
Study | Findings | Implications |
---|---|---|
Wiberg & Ciula (1959) | First synthesis and characterization | Established foundational knowledge for further research |
Fox et al. (2013) | Synthesis of functionalized derivatives | Potential for drug development through structural modification |
Recent DFT Studies | Mechanistic insights into radical cation behavior | Enhanced understanding of reactivity patterns for medicinal chemistry applications |
Properties
IUPAC Name |
ethyl bicyclo[1.1.0]butane-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-2-9-6(8)7-3-5(7)4-7/h5H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTIQKGKVZKRJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC1C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40511862 | |
Record name | Ethyl bicyclo[1.1.0]butane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40511862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29820-55-1 | |
Record name | Ethyl bicyclo[1.1.0]butane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40511862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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